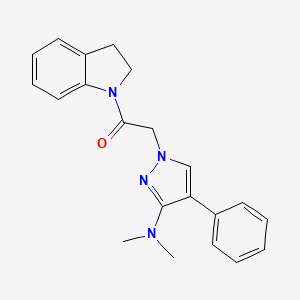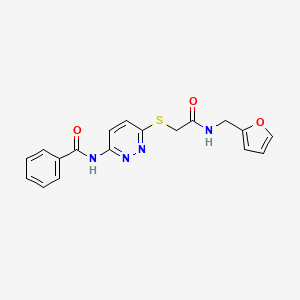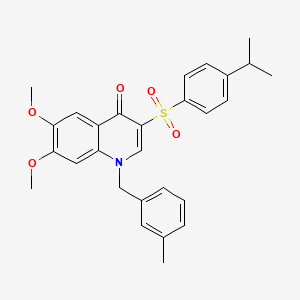
2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(indolin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(indolin-1-yl)ethanone is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DPI, and it has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of DPI involves the inhibition of PKC through the binding of DPI to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream substrates, leading to the inhibition of cellular signaling pathways. Additionally, DPI has been shown to have some non-specific effects on cellular signaling, including the inhibition of calcium-dependent signaling pathways and the modulation of ion channels.
Biochemical and Physiological Effects:
DPI has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on PKC signaling, DPI has been shown to inhibit the activity of other kinases, including mitogen-activated protein kinases (MAPKs) and phosphatidylinositol 3-kinase (PI3K). Additionally, DPI has been shown to inhibit the activity of NADPH oxidase, an enzyme that plays a critical role in the production of reactive oxygen species (ROS) in phagocytic cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of DPI is its potency and selectivity as a PKC inhibitor. This makes it an ideal tool for studying the role of PKC in various cellular processes. Additionally, DPI is relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one of the limitations of DPI is its non-specific effects on cellular signaling, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on DPI. One area of interest is the development of more selective PKC inhibitors that can be used to study the role of specific PKC isoforms in cellular signaling. Additionally, there is interest in the development of DPI analogs with improved pharmacokinetic properties, which could lead to the development of new therapeutic agents for the treatment of various diseases. Finally, there is interest in the use of DPI as a tool for studying the role of ROS in cellular signaling, as well as the development of new inhibitors of NADPH oxidase for the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of DPI involves the reaction of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one and indoline in the presence of a base. This reaction leads to the formation of DPI as a yellow solid. The yield of this reaction is typically around 60-70%, and the purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
DPI has been used extensively in scientific research as a tool to study various signaling pathways. One of the most notable applications of DPI is its use as a potent and selective inhibitor of protein kinase C (PKC). PKC is a family of serine/threonine kinases that play a critical role in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKC by DPI has been shown to have a wide range of effects on cellular signaling, including the inhibition of cell proliferation, induction of apoptosis, and alteration of gene expression.
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-23(2)21-18(16-8-4-3-5-9-16)14-24(22-21)15-20(26)25-13-12-17-10-6-7-11-19(17)25/h3-11,14H,12-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABGHFQDISMFNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C=C1C2=CC=CC=C2)CC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(indolin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2945998.png)
![methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]glycinate](/img/structure/B2946002.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2946006.png)

![6-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2946008.png)



![3-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-1,3,4-oxadiazin-4-yl]propanenitrile](/img/structure/B2946013.png)



![6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride](/img/structure/B2946019.png)